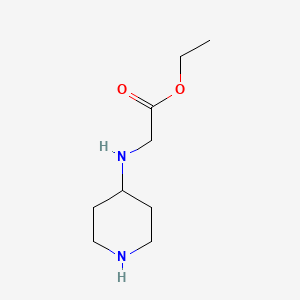

Ethyl piperidin-4-ylglycinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2-(piperidin-4-ylamino)acetate |

InChI |

InChI=1S/C9H18N2O2/c1-2-13-9(12)7-11-8-3-5-10-6-4-8/h8,10-11H,2-7H2,1H3 |

InChI Key |

WVCZKQDABBPRIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Piperidin 4 Ylglycinate

Strategies for Piperidine (B6355638) Ring Precursor Synthesis

The synthesis of ethyl piperidin-4-ylglycinate fundamentally relies on the availability of appropriately functionalized piperidine precursors. The most crucial intermediate is piperidin-4-one, which serves as a versatile starting point for introducing various functional groups at the C4 position, including the amino group required for the final product. Other important intermediates include piperidin-4-ol and piperidine-4-carboxylate derivatives, which can also be converted to the necessary 4-aminopiperidine (B84694) core.

Preparation of Piperidin-4-one Derivatives

Piperidin-4-ones are versatile intermediates in the synthesis of a multitude of pharmaceutical compounds. nih.govgoogleapis.com Their synthesis has been achieved through various methods, with the Mannich and Dieckmann condensations being the most prominent.

The Mannich reaction is a classic and widely used method for constructing the piperidin-4-one ring system. nih.gov This one-pot condensation typically involves the reaction of a ketone, an aldehyde, and an amine or ammonia (B1221849) source. chemrevlett.com For instance, a series of 2,6-diaryl-3-methyl-4-piperidones can be synthesized through the condensation of ethyl methyl ketone, benzaldehyde, a substituted aromatic aldehyde, and ammonium (B1175870) acetate. chemrevlett.combiomedpharmajournal.org The reaction proceeds via the formation of β-amino carbonyl compounds, known as Mannich bases, which subsequently cyclize to form the piperidone ring. chemrevlett.com In recent years, more environmentally friendly approaches have been developed, such as using a deep eutectic solvent like glucose-urea as the reaction medium, which can afford high yields of piperidin-4-one derivatives. asianpubs.org

The Dieckmann condensation offers another route to the piperidine-4-one core. This intramolecular cyclization of a dicarboxylic acid ester is employed for the synthesis of N-substituted 4-piperidones. The process typically begins with the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate, followed by the base-catalyzed Dieckmann condensation, hydrolysis, and decarboxylation to yield the final product. dtic.mil

Other notable methods include the Petrenko-Kritschenko synthesis , a condensation reaction that allows for the preparation of 2,6-disubstituted piperidones. googleapis.com However, achieving asymmetrical substitution at the positions adjacent to the nitrogen can be challenging with these traditional approaches. googleapis.com

Table 1: Selected Synthetic Methods for Piperidin-4-one Derivatives

| Reaction Name | Reactants | Key Features | Citations |

| Mannich Reaction | Ketone, Aldehyde, Amine/Ammonia | One-pot, forms β-amino carbonyl intermediate, versatile for substitution. | biomedpharmajournal.org, chemrevlett.com, nih.gov |

| Dieckmann Condensation | Dicarboxylic acid ester, Primary amine | Intramolecular cyclization, suitable for N-substituted piperidones. | dtic.mil |

| Petrenko-Kritschenko | Aldehyde, β-keto ester, Ammonia | Forms 2,6-disubstituted piperidones. | googleapis.com |

| Green Synthesis | Ketone, Aldehyde, Amine in DES | Uses environmentally benign deep eutectic solvents (DES). | asianpubs.org |

Generation of Piperidin-4-ol and Piperidine-4-carboxylate Intermediates

Beyond piperidin-4-one, both piperidin-4-ol and piperidine-4-carboxylate esters are key intermediates that can be elaborated to the required 4-aminopiperidine precursor.

Piperidin-4-ol derivatives are most commonly prepared by the reduction of the corresponding piperidin-4-ones. dtic.mil A variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be used to efficiently convert the ketone to the secondary alcohol. dtic.mil These alcohol intermediates can then be converted to the amine, for example, through a Mitsunobu reaction with an appropriate nitrogen source followed by deprotection.

Piperidine-4-carboxylate esters , such as ethyl or methyl piperidine-4-carboxylate (isonipecotate esters), are also highly valuable precursors. researchgate.netacs.org They can be synthesized directly from isonipecotic acid by Fischer esterification, for example, by reacting the acid with ethanol (B145695) in the presence of an acid catalyst like thionyl chloride. chemicalbook.com An alternative route starts from N-protected piperidin-4-ones via a Strecker-type synthesis . For example, 1-benzylpiperidin-4-one can be condensed with aniline (B41778) and hydrocyanic acid to yield an α-anilinonitrile, which upon hydrolysis and esterification produces a methyl 4-aminopiperidine-4-carboxylate derivative. researchgate.net Furthermore, palladium-catalyzed C-N cross-coupling reactions have been utilized to link the piperidine-4-carboxylic acid methyl ester with aryl halides, demonstrating another advanced method for creating complex precursors. acs.org The carboxylate functionality can then be converted to the required 4-amino group via a Curtius or Hofmann rearrangement.

Approaches for Glycinate (B8599266) Moiety Incorporation

Once a suitable 4-aminopiperidine precursor (often protected at the ring nitrogen, e.g., with a Boc or benzyl (B1604629) group) is obtained, the final step is the incorporation of the ethyl glycinate sidechain onto the 4-amino group. This can be achieved through several reliable synthetic strategies.

Coupling Reactions with Ethyl Glycinate

A straightforward method for forming the N-C bond between the 4-aminopiperidine and the glycinate moiety is through N-alkylation. This involves the reaction of the 4-aminopiperidine with an ethyl haloacetate, typically ethyl bromoacetate (B1195939), in the presence of a non-nucleophilic base. The base deprotonates the piperidine's secondary amine, which then acts as a nucleophile, displacing the bromide to form the target compound. While direct examples for this specific molecule are not prevalent in the cited literature, the N-alkylation of amines is a fundamental and widely practiced transformation in organic synthesis. Similar coupling reactions are shown to produce amide derivatives from ethyl glycinate, demonstrating its utility as a building block. granthaalayahpublication.orgresearchgate.net

Reductive Amination Strategies for N-Functionalization

Reductive amination is a powerful and highly efficient method for forming carbon-nitrogen bonds and is well-suited for synthesizing the target molecule. researchgate.net This strategy involves the reaction of the 4-aminopiperidine precursor with ethyl glyoxylate. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the desired secondary amine product, Ethyl N-(piperidin-4-yl)glycinate. researchgate.netnih.gov Reductive amination is frequently used in the pharmaceutical industry due to its operational simplicity, wide availability of reagents, and high functional group tolerance. researchgate.net This method has been successfully applied to the synthesis of various N-functionalized piperidines and related nitrogen heterocycles. researchgate.netnih.gov

Table 2: Key Reactions for Glycinate Moiety Incorporation

| Reaction Type | Reactants | Reagents/Conditions | Product | Citations |

| N-Alkylation | 4-Aminopiperidine, Ethyl bromoacetate | Base (e.g., K₂CO₃, Et₃N) | Ethyl N-(piperidin-4-yl)glycinate | (General Principle) |

| Reductive Amination | 4-Aminopiperidine, Ethyl glyoxylate | Reducing agent (e.g., NaBH(OAc)₃) | Ethyl N-(piperidin-4-yl)glycinate | researchgate.net, nih.gov, nih.gov |

Multi-Component Reactions for Direct Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net For the direct assembly of piperidinyl glycinate structures, the most relevant MCR is the Strecker synthesis .

The Strecker synthesis is a classic three-component reaction between a ketone, an ammonia source, and a cyanide source. researchgate.net By applying this reaction to an N-protected piperidin-4-one, one can generate a 4-amino-4-cyano-piperidine intermediate. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification with ethanol, yields the α-amino ester product. It is crucial to note that this route produces an isomer of the primary target molecule, specifically Ethyl 2-amino-2-(piperidin-4-yl)acetate , where the piperidine ring is attached to the α-carbon of the glycinate rather than its nitrogen. This α-amino acid derivative is an important compound in its own right. The Strecker reaction's ability to generate a quaternary, stereocenter-bearing amino acid precursor in one pot highlights the power of MCRs in rapidly building molecular complexity from simple starting materials. researchgate.netnih.gov Other MCRs, like the Ugi and Passerini reactions, are also powerful tools but typically yield bis-amide or α-acyloxyamide products, respectively, and would require significant post-MCR modifications to arrive at the desired glycinate structure. nih.govrug.nl

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the synthesis of enantiopure compounds is a paramount objective in drug discovery and development. For this compound, several strategies are being explored to control its stereochemical outcome.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in a reaction. numberanalytics.com This method involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively reported in the literature, the general principles of this methodology are widely applicable. For instance, chiral oxazolidinones, introduced by Evans, have been successfully employed in the asymmetric alkylation of glycine (B1666218) enolates to produce a variety of α-amino acids. This approach could theoretically be adapted for the synthesis of this compound.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Reaction |

| Evans Oxazolidinones | Amino acid-derived | Asymmetric alkylation of a glycine equivalent |

| Camphorsultam | Terpene-derived | Stereoselective conjugate addition |

| (S)- or (R)-α-Methylbenzylamine | Amine | Formation of chiral imines for diastereoselective reactions |

The selection of an appropriate chiral auxiliary and the optimization of reaction conditions are critical for achieving high diastereoselectivity and yield.

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This method utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Recent advances have highlighted the use of transition metal catalysts, such as those based on palladium and rhodium, for the asymmetric synthesis of functionalized piperidines. epa.govnih.gov For example, Pd-catalyzed annulation strategies have been developed to access functionalized piperidines with high enantiocontrol. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine (B92270) derivatives have been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be converted to the corresponding piperidines. acs.org While these methods have not been explicitly applied to this compound, they represent promising avenues for future research.

Organocatalysis, which employs small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. ucd.ie Hybrid bio-organocatalytic cascades, combining the selectivity of enzymes with the versatility of organocatalysts, are being explored for the synthesis of 2-substituted piperidines and could potentially be adapted for the 4-substituted analogue. ucd.ie

Enzymatic Synthesis Pathways

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for green and sustainable chemical processes. Enzymatic kinetic resolution is a common strategy for obtaining enantiopure compounds. This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Lipases are a class of enzymes that have been widely used for the resolution of racemic esters and alcohols. While specific studies on the enzymatic resolution of this compound are limited, research on structurally similar compounds provides valuable insights. For example, the enzymatic kinetic resolution of various piperidine derivatives has been successfully demonstrated. ucd.ie Combining biocatalysis with organocatalysis presents a promising strategy for the synthesis of piperidine alkaloids. ucd.ie

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajchem-a.com The application of these principles to the synthesis of this compound is an area of growing interest.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. ajchem-a.com Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball-milling), can lead to shorter reaction times, higher yields, and simplified work-up procedures. While specific solvent-free methods for the synthesis of this compound are yet to be extensively documented, the successful application of these techniques to other piperidine derivatives suggests their potential. ajchem-a.com

Catalyst Selection for Sustainable Synthesis

The choice of catalyst plays a crucial role in the sustainability of a chemical process. Ideal green catalysts are non-toxic, recyclable, and highly efficient. Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred as they can be easily separated from the reaction mixture and reused.

Recent research has focused on developing sustainable catalysts for piperidine synthesis. For example, a novel one-pot approach for the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) has been reported using a ReOx-modified Rh catalyst. rsc.org This demonstrates the potential for producing piperidine derivatives from sustainable feedstocks. Furthermore, the use of water as a solvent in catalytic reactions is a key aspect of green chemistry, and methods for the synthesis of N-substituted piperidones in aqueous media have been developed. ajchem-a.comnih.gov The exploration of such sustainable catalytic systems for the synthesis of this compound is a promising area for future development.

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com It provides a different perspective on efficiency than reaction yield, as a reaction can have a high yield but still generate significant waste, resulting in poor atom economy. primescholars.com The percentage atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An analysis of the two primary synthetic routes reveals significant differences in their atom economy. For this analysis, we consider the key bond-forming step that generates the C4-substituent. We will assume the use of N-benzyl-4-piperidone as the starting material to produce the N-benzyl protected product before deprotection.

Atom Economy of Reductive Amination

The balanced equation for the reductive amination using sodium triacetoxyborohydride is:

C₁₂H₁₅NO + C₄H₉NO₂ + NaBH(OAc)₃ → C₁₈H₂₈N₂O₂ + NaOAc + B(OH)(OAc)₂ (N-benzyl-4-piperidone + Glycine ethyl ester + NaBH(OAc)₃ → Product + Byproducts)

While this reaction is efficient in its one-pot nature, the use of a stoichiometric borohydride reagent significantly lowers the atom economy due to the large mass of the reagent that is not incorporated into the final product.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) |

| N-benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 |

| Glycine ethyl ester | C₄H₉NO₂ | 103.12 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 |

| Total Reactant Mass | 504.31 | |

| N-benzyl-ethyl piperidin-4-ylglycinate | C₁₈H₂₈N₂O₂ | 304.43 |

| Atom Economy | 60.4% |

This table outlines the atom economy calculation for the reductive amination pathway.

Atom Economy of Nucleophilic Substitution

The key step in this route is the alkylation of N-benzyl-piperidin-4-amine with ethyl bromoacetate using triethylamine (B128534) as the base.

C₁₂H₁₈N₂ + C₄H₇BrO₂ + (C₂H₅)₃N → C₁₈H₂₈N₂O₂ + (C₂H₅)₃N·HBr (N-benzyl-piperidin-4-amine + Ethyl bromoacetate + Triethylamine → Product + Triethylammonium (B8662869) bromide)

This substitution reaction generates a stoichiometric amount of triethylammonium bromide as waste, which negatively impacts the atom economy.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) |

| N-benzyl-piperidin-4-amine | C₁₂H₁₈N₂ | 190.28 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Total Reactant Mass | 458.47 | |

| N-benzyl-ethyl piperidin-4-ylglycinate | C₁₈H₂₈N₂O₂ | 304.43 |

| Atom Economy | 66.4% |

This table outlines the atom economy calculation for the nucleophilic substitution pathway.

In comparing the two methods, the nucleophilic substitution pathway exhibits a moderately higher theoretical atom economy than the direct reductive amination. This is primarily because the mass of the byproducts generated from the reducing agent in the first route is greater than the mass of the ammonium salt byproduct in the second. However, it is important to note that other factors, such as reaction yield, energy consumption, solvent use, and the hazards associated with reagents like ethyl bromoacetate, must also be considered in a comprehensive green chemistry assessment.

Chemical Transformations and Reactivity Profile of Ethyl Piperidin 4 Ylglycinate

Reactions at the Ester Functional Group

The ester functional group in ethyl piperidin-4-ylglycinate is susceptible to various nucleophilic acyl substitution reactions, enabling its conversion into other important functional groups such as different esters, amides, hydrazides, and alcohols.

Transesterification Reactions

Transesterification is a fundamental reaction for altering the ester group of this compound. This process involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) by-product.

Enzymatic transesterification, often utilizing lipases, presents a milder and more selective alternative to chemical catalysis. nih.gov This method is particularly advantageous when dealing with sensitive substrates. While specific studies on the transesterification of this compound are not extensively documented, the principles of transesterification of similar ethyl esters are well-established. researchgate.netresearchgate.net For instance, the conversion of fatty acid ethyl esters to other alkyl esters is a common practice in biodiesel production and can be achieved under various catalytic conditions. thermofisher.com

Table 1: General Conditions for Transesterification

| Catalyst | Alcohol | Conditions | Product |

| Acid (e.g., H₂SO₄) | R-OH | Heat, excess R-OH | Piperidin-4-ylglycinate R-ester |

| Base (e.g., NaOR) | R-OH | Anhydrous, excess R-OH | Piperidin-4-ylglycinate R-ester |

| Lipase | R-OH | Mild temperature, solvent | Piperidin-4-ylglycinate R-ester |

Note: R represents a different alkyl or aryl group.

Amide and Hydrazide Formation

The ester group of this compound can be readily converted to amides and hydrazides through aminolysis and hydrazinolysis, respectively. These reactions involve the nucleophilic attack of an amine or hydrazine (B178648) on the ester carbonyl group.

Amide formation is a crucial transformation in the synthesis of many biologically active compounds. The reaction of this compound with a primary or secondary amine, often at elevated temperatures, yields the corresponding N-substituted piperidin-4-ylglycinamide. The use of coupling agents can facilitate this reaction under milder conditions. nih.govresearchgate.net

Similarly, reaction with hydrazine (N₂H₄) or its derivatives leads to the formation of piperidin-4-ylglycinohydrazide. Acyl hydrazides are versatile intermediates that can be used in the synthesis of various heterocyclic compounds. whiterose.ac.uk

Table 2: Synthesis of Amides and Hydrazides

| Reagent | Conditions | Product |

| R₁R₂NH (Amine) | Heat or coupling agent | N,N-R₁,R₂-piperidin-4-ylglycinamide |

| N₂H₄ (Hydrazine) | Heat in a suitable solvent | Piperidin-4-ylglycinohydrazide |

Note: R₁ and R₂ can be hydrogen, alkyl, or aryl groups.

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-(piperidin-4-yl)ethanolamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran.

This reduction provides a route to amino alcohol derivatives, which are important structural motifs in many pharmaceutical compounds. It is important to note that the secondary amine of the piperidine (B6355638) ring is generally stable under these conditions, although N-alkylation can occur with certain reducing agent-workup combinations.

Transformations Involving the Piperidine Nitrogen

The secondary nitrogen atom in the piperidine ring of this compound is a nucleophilic and basic center, allowing for a variety of substitution reactions to introduce diverse functionalities.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. nih.gov The reaction is typically carried out in the presence of a base to neutralize the acid formed. The choice of base and solvent can influence the reaction efficiency and prevent the formation of quaternary ammonium (B1175870) salts. nih.gov Reductive amination is another effective method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). researchgate.net

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl derivative. This reaction is often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to scavenge the generated acid. The resulting N-acyl piperidines are important intermediates in drug discovery.

A common strategy in the synthesis of complex piperidine derivatives is the use of an N-protecting group, such as the tert-butoxycarbonyl (Boc) group. thermofisher.comsigmaaldrich.combldpharm.comnih.gov For instance, ethyl N-Boc-piperidine-4-carboxylate is a widely used building block. thermofisher.comsigmaaldrich.comnih.gov The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.

Table 3: N-Substitution Reactions of the Piperidine Ring

| Reaction | Reagent | Conditions | Product |

| N-Alkylation | R-X (Alkyl halide) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Ethyl 1-R-piperidin-4-ylglycinate |

| Reductive Amination | RCHO/RCOR' | Reducing agent (e.g., NaBH(OAc)₃) | Ethyl 1-(CHR'R)-piperidin-4-ylglycinate |

| N-Acylation | RCOCl | Base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | Ethyl 1-acyl-piperidin-4-ylglycinate |

Note: R and R' represent alkyl or aryl groups; X is a halogen.

Formation of N-Substituted Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various N-substituted and fused heterocyclic systems. The piperidine nitrogen can act as a nucleophile in cyclization reactions to form bicyclic or spirocyclic structures.

For example, intramolecular reactions between the piperidine nitrogen and a suitably positioned electrophilic center on a substituent can lead to the formation of fused ring systems. Furthermore, the piperidine ring itself can be a component in the construction of spiro heterocycles. researchgate.netnih.govnih.gov The synthesis of such complex structures is of great interest in medicinal chemistry due to the diverse pharmacological activities associated with them. ajchem-a.com

While specific examples detailing the cyclization of this compound are limited in readily available literature, the general principles of heterocyclic synthesis suggest its potential in constructing novel molecular scaffolds. nih.govbuchler-gmbh.com

Quaternization Reactions

The secondary amine of the piperidine ring in this compound is nucleophilic and readily undergoes quaternization reactions with alkylating agents. This transformation converts the secondary amine into a quaternary ammonium salt, altering the molecule's steric and electronic properties. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent.

The presence of the ethyl glycinate (B8599266) substituent at the 4-position is not expected to significantly hinder the quaternization process electronically, as its influence on the nitrogen's basicity is minimal due to the separation by a saturated carbon framework. However, the steric bulk of both the substituent on the piperidine ring and the incoming alkylating agent can influence the reaction rate.

| Alkylating Agent | Product | Reaction Conditions | Reference |

| Iodomethane | N,N-Dimethyl piperidinium (B107235) iodide | NMP, K2CO3, room temperature | nih.gov |

| 1,5-Dibromopentane | N-Spirocyclic quaternary ammonium bromide | NMP, heat | nih.gov |

| 1,4-Dibromobutane | N-Spirocyclic quaternary ammonium bromide | NMP, heat | nih.gov |

This table presents analogous quaternization reactions on piperidine derivatives.

Reactivity of the Alpha-Carbon of the Glycinate Moiety

The alpha-carbon of the ethyl glycinate fragment is positioned between the amino group and the ester carbonyl, making it susceptible to a range of carbon-carbon bond-forming reactions. These transformations are crucial for the elaboration of the amino acid side chain.

Alpha-Alkylation Reactions

The alpha-carbon of the glycinate moiety can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile in reactions with alkyl halides. To facilitate this, the piperidine nitrogen is typically protected, for example, as an N-Boc derivative, to prevent interference from the amine's basicity and nucleophilicity. The choice of base and reaction conditions is critical to ensure selective C-alkylation over N-alkylation of the protected piperidine. Lithium diisopropylamide (LDA) is a common choice for generating the enolate of esters.

Catalyst- and additive-free methods for the α-alkylation of glycine (B1666218) derivatives have also been developed using diacyl peroxides, where the peroxide acts as both the alkylating agent and an oxidizing agent in a free-radical addition to an imine intermediate. ijpsr.com

| Alkylating Agent | Base | Product (Analogous) | Reference |

| Alkyl Halides | LDA | α-Alkyl-α-amino esters | nih.gov |

| Diacyl Peroxides | None | α-Alkyl glycine derivatives | ijpsr.com |

| Alkyl Boronic Acids | Ru/Cu catalyst system | Radical coupling products | rsc.org |

This table showcases general methods for the α-alkylation of glycine derivatives.

Condensation Reactions at the Alpha-Position

The active methylene (B1212753) group of the glycinate can participate in various condensation reactions. For instance, in a Mannich-type reaction, the enolizable ester can react with an imine, formed in situ from an aldehyde and an amine, to generate a β-amino carbonyl compound. arkat-usa.org These reactions are often catalyzed by acids or bases. The presence of the piperidine ring introduces the possibility of intramolecular catalysis or side reactions, depending on the specific conditions.

Furthermore, condensation with aldehydes or ketones can be achieved under various catalytic systems. For example, Knoevenagel condensation of ethyl nitroacetate (B1208598) (a glycine template) with aryl acetals can produce ethyl 3-aryl-2-nitroacrylates, which can be subsequently reduced to the corresponding α-amino esters. nih.gov

| Reactant | Catalyst/Conditions | Product Type (Analogous) | Reference |

| Aldehydes and Amines (Mannich) | Acid or Base | β-Amino carbonyl compounds | arkat-usa.org |

| Aryl Acetals (Knoevenagel) | Acetic anhydride, heat | Ethyl 3-aryl-2-nitroacrylates | nih.gov |

| Aldehydes | N-heterocyclic carbene | α-Amino ketones |

This table illustrates condensation reactions involving glycine ester derivatives or their precursors.

Functionalization of the Piperidine Ring System

Beyond reactions at the nitrogen and the glycinate moiety, the carbon framework of the piperidine ring itself can be functionalized. These reactions often require specific strategies to control regioselectivity.

Regioselective Functionalization at Other Ring Positions

Direct C-H functionalization of the piperidine ring is a powerful tool for introducing substituents at various positions. The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. For instance, rhodium-catalyzed C-H insertions using donor/acceptor carbenes can be directed to the C2, C3, or C4 positions. nih.gov The use of a bulky N-Boc protecting group can sterically hinder the C2 position, favoring functionalization at the more accessible C3 and C4 positions. Palladium-catalyzed β-arylation of N-Boc-piperidines has also been reported, with the selectivity between α- and β-arylation being controlled by the choice of ligand.

| Reaction Type | Catalyst/Protecting Group | Functionalized Position | Reference |

| C-H Insertion | Rh2(R-TCPTAD)4 / N-Boc | C2 | nih.gov |

| C-H Insertion | Rh2(S-2-Cl-5-BrTPCP)4 / N-α-oxoarylacetyl | C4 | nih.gov |

| C-H Arylation | Palladium / Flexible biarylphosphine / N-Boc | C3 (β-position) | |

| C-H Oxidation | TEMPO | α,β-unsaturated 2-piperidone |

This table provides examples of regioselective functionalization on N-protected piperidine rings.

Ring Expansion or Contraction Strategies

The piperidine ring can be chemically transformed into larger or smaller heterocyclic systems through ring expansion or contraction reactions. These skeletal rearrangements provide access to a diverse range of cyclic amines.

Ring Expansion: A common strategy for ring expansion involves the formation of an aziridinium (B1262131) ion intermediate from a 2-(halomethyl)pyrrolidine derivative, which can then be opened by a nucleophile to yield a 3-substituted piperidine. While this is a common route to piperidines from pyrrolidines, analogous strategies can be envisioned starting from suitably functionalized piperidines to access seven-membered azepane rings. For example, DAST-induced ring expansion of cyclic β-amino-alcohols can occur via an aziridinium intermediate.

Ring Contraction: Ring contraction of piperidines to pyrrolidines can be achieved through various methods. One approach involves a photomediated process where an α-acylated piperidine undergoes a Norrish type II hydrogen atom transfer, followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction to form a cyclopentane (B165970) derivative. Another method involves the oxidative C(sp³)–N bond cleavage of N-benzoyl piperidines followed by intramolecular C–N bond reformation.

| Transformation | Key Intermediate/Reagent | Resulting Ring System | Reference |

| Ring Expansion | Aziridinium ion | Azepane (analogous) | |

| Ring Contraction | 1,4-Diradical (photomediated) | Pyrrolidine | |

| Ring Contraction | Acyclic bromoamine (oxidative cleavage) | Pyrrolidine |

This table outlines general strategies for the ring expansion and contraction of piperidine derivatives.

Oxidative and Reductive Transformations of the Ring

The chemical behavior of the piperidine ring in this compound is primarily dictated by the electron density and steric environment around the nitrogen and carbon atoms of the ring. Oxidative processes typically involve the removal of hydrogen atoms to form a more unsaturated system, while reductive transformations, though less common for a saturated ring, can lead to ring cleavage under forcing conditions.

Oxidative Transformations: Dehydrogenation to Ethyl Pyridin-4-ylacetate

The most significant oxidative transformation of the piperidine ring in this compound is its dehydrogenation to the corresponding pyridine derivative, ethyl pyridin-4-ylacetate. chemicalbook.comyoutube.combldpharm.com This reaction converts the saturated piperidine ring into an aromatic pyridine ring. This transformation is typically achieved through catalytic dehydrogenation, a process widely used for the synthesis of pyridines from piperidines. youtube.comyoutube.com

Various catalysts can be employed for this purpose, with platinum and palladium supported on materials like silica (B1680970) gel being common choices. youtube.com The reaction is generally carried out in the vapor phase at elevated temperatures, often in the range of 200-500 °C, and may involve the use of hydrogen as a carrier gas. youtube.com

Research into the dehydrogenation of substituted piperidines has shown that the nature of the substituent can influence the reaction rate. Studies on various 4-substituted piperidines have indicated that the presence of electron-donating or conjugated groups can enhance the rate of catalytic dehydrogenation. rsc.org For instance, piperidine-4-carboxamide, a compound structurally similar to this compound, has been observed to undergo dehydrogenation at a favorable rate. rsc.org This suggests that the glycinate side chain in this compound is unlikely to impede the dehydrogenation process.

The oxidation of N-acyl or N-alkyl substituted 4-piperidones to the corresponding 2,3-dihydro-4-pyridones has also been reported, which represents a partial oxidation of the piperidine ring. arkat-usa.org While this compound is not a piperidone, this highlights the susceptibility of the piperidine ring to oxidation, particularly at the carbon atoms adjacent to the nitrogen.

| Transformation | Reactant | Product | Reaction Conditions | Reference |

| Catalytic Dehydrogenation | Piperidine | Pyridine | Platinum or Palladium on silica gel, 200-500 °C, H₂ carrier gas | youtube.com |

| Catalytic Dehydrogenation | 4-Substituted Piperidines | 4-Substituted Pyridines | Catalytic conditions, influenced by substituent electronics | rsc.org |

| Oxidation | N-Alkyl 4-Piperidones | N-Alkyl 2,3-Dihydro-4-pyridones | Mercuric acetate | arkat-usa.org |

Reductive Transformations: Ring Stability and Potential for Ring Opening

The piperidine ring in this compound, being a fully saturated heterocyclic system, is generally resistant to reduction under standard catalytic hydrogenation conditions. The primary application of reduction in the context of this scaffold is typically focused on the ester functionality of the glycinate side chain, rather than the ring itself.

However, under more forcing conditions or with specific reagents, reductive transformations involving the piperidine ring can occur, most notably through ring-opening reactions. Reductive ring opening of cyclic amines, including piperidines, can be achieved through various methods, often involving the formation of radical intermediates. nih.govnih.govresearchgate.net These reactions typically require specific activation of the nitrogen atom, for instance, through acylation, to facilitate the initial reductive cleavage.

While specific studies on the reductive ring opening of this compound are not extensively documented, general principles suggest that such a transformation would likely proceed via initial N-functionalization followed by treatment with a potent reducing agent. The resulting ring-opened product would be a linear amino acid derivative.

It is important to note that for many synthetic applications involving this compound, the stability of the piperidine ring under a variety of reductive conditions is a key advantage, allowing for selective manipulation of other functional groups within the molecule.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

High-resolution 1D NMR spectra offer a fundamental overview of the molecular structure by providing information on the number and type of protons and carbons present.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl piperidin-4-ylglycinate is expected to exhibit distinct signals corresponding to the ethyl group, the piperidine (B6355638) ring protons, and the glycinate (B8599266) moiety. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the amino groups.

Ethyl Group: A quartet corresponding to the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) are anticipated. The quartet arises from the coupling with the three adjacent methyl protons, while the triplet is due to coupling with the two neighboring methylene protons.

Piperidine Ring: The protons on the piperidine ring will show complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons at C2 and C6, adjacent to the nitrogen, are expected to be deshielded compared to the protons at C3 and C5. The proton at C4, attached to the glycinate group, will also have a characteristic chemical shift.

Glycinate Moiety: The methylene protons of the glycinate group will appear as a singlet or a multiplet depending on the coupling with the C4 proton of the piperidine ring. The NH proton of the piperidine is often broad and may exchange with deuterium (B1214612) in deuterated solvents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spin-spin coupling between adjacent carbons is not observed, resulting in a spectrum of singlet peaks for each unique carbon atom. pressbooks.pub

Ethyl Group: Two distinct signals for the methyl and methylene carbons of the ethyl ester are expected.

Piperidine Ring: Three signals are anticipated for the piperidine ring carbons: one for C4, one for C2 and C6 (which are chemically equivalent), and one for C3 and C5 (also chemically equivalent).

Glycinate Moiety: Signals for the carbonyl carbon of the ester and the methylene carbon of the glycinate will be present. The carbonyl carbon signal will appear significantly downfield. pressbooks.pub

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can be used to probe the electronic environment of the nitrogen atom in the piperidine ring. Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often employed for its detection. acs.org The chemical shift of the piperidine nitrogen would be indicative of its substitution and local environment. acs.org

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.25 (t) | ~14 |

| Ethyl -CH₂- | ~4.15 (q) | ~61 |

| Piperidine C2-H, C6-H (axial) | ~2.60 (m) | ~45 |

| Piperidine C2-H, C6-H (equatorial) | ~3.05 (m) | ~45 |

| Piperidine C3-H, C5-H (axial) | ~1.50 (m) | ~30 |

| Piperidine C3-H, C5-H (equatorial) | ~1.80 (m) | ~30 |

| Piperidine C4-H | ~2.50 (m) | ~42 |

| Glycinate -CH₂- | ~3.30 (s) | ~50 |

| Ester C=O | - | ~173 |

| Piperidine NH | Broad | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR techniques are powerful for establishing the complete structural and conformational picture of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethyl group's methylene and methyl protons, as well as between adjacent protons on the piperidine ring, thus confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the C4 proton would correlate with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. nih.gov For example, correlations between the ethyl protons and the carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the conformation of the molecule, particularly the stereochemistry of the piperidine ring. nih.gov For instance, NOE cross-peaks can distinguish between axial and equatorial protons and help to establish the preferred chair conformation of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of this compound, as a unique molecular formula corresponds to a specific exact mass. This is a definitive method for confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. nih.gov

For this compound, common fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the ester's ethyl group.

Loss of the ethoxycarbonyl group: Fragmentation leading to the loss of the entire ester functional group.

Ring opening of the piperidine: Characteristic fragmentation of the piperidine ring structure, which can occur through various pathways. scielo.br

Cleavage of the glycinate side chain: Fragmentation at the bond connecting the glycinate moiety to the piperidine ring.

Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| [M+H]⁺ | Protonated parent molecule |

| [M+H - C₂H₅]⁺ | Loss of the ethyl group |

| [M+H - C₂H₅O]⁺ | Loss of the ethoxy group |

| [M+H - C₃H₅O₂]⁺ | Loss of the ethyl ester group |

| [C₆H₁₂N]⁺ | Piperidine ring fragment |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:

N-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch: Bands in the 2800-3000 cm⁻¹ region due to the C-H stretching vibrations of the aliphatic ethyl and piperidine groups.

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester group.

N-H Bend: An absorption in the region of 1500-1650 cm⁻¹ from the N-H bending vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone of the piperidine ring and the C-H bonds would give rise to strong Raman signals. The C=O stretch is also typically observable in the Raman spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. nih.govnsf.gov By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the molecule is generated. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups include a secondary amine (N-H), an ester (C=O, C-O), and aliphatic C-H bonds within the piperidine ring and ethyl group. The N-H stretching vibration of the piperidine ring typically appears as a moderate band in the region of 3300-3500 cm⁻¹. researchgate.net The most prominent feature is expected to be the strong absorption from the ester's carbonyl group (C=O) stretch, generally found between 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester linkage will produce strong bands in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the piperidine ring and the ethyl group are anticipated in the 2850-3000 cm⁻¹ range. researchgate.net

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a powerful complementary technique to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. youtube.comyoutube.com While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. youtube.com This often means that vibrations which are weak in FTIR may be strong in Raman, and vice versa.

Table 2: Potentially Strong Raman Shifts for this compound

| Functional Group/Moiety | Vibration Type | Expected Shift (cm⁻¹) |

| Aliphatic C-H | C-H Stretch | 2800 - 3000 |

| Ester Carbonyl | C=O Stretch | 1730 - 1750 |

| Piperidine Ring | Ring Breathing/Deformation | 800 - 1200 |

| C-N Stretch | C-N Stretch | 1000 - 1250 |

| C-C Stretch | C-C Skeletal Vibrations | 800 - 1100 |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

By diffracting X-rays off a single crystal of this compound, it is possible to determine its exact solid-state structure, including bond lengths, bond angles, and torsional angles. researchgate.net For related piperidine derivatives, single-crystal X-ray diffraction studies have consistently shown that the piperidine ring predominantly adopts a stable chair conformation. bakhtiniada.ruresearchgate.net In the case of this compound, it is expected that the bulky ethyl glycinate substituent would occupy an equatorial position on the piperidine ring to minimize steric hindrance. nih.gov

The analysis would yield a set of crystallographic data that precisely defines the unit cell of the crystal and the atomic positions within it. This information is crucial for understanding the molecule's conformation and its interactions in the solid state.

Table 3: Example Crystallographic Data for a Related Piperidine Derivative (Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate) nih.gov

| Parameter | Value |

| Chemical Formula | C₂₄H₂₆N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3311 (1) |

| b (Å) | 21.0504 (3) |

| c (Å) | 10.4578 (1) |

| β (°) | 107.03 (1) |

| Volume (ų) | 2178.2 (4) |

| Z (molecules/unit cell) | 4 |

This data is for a structurally related compound and serves to illustrate the type of information obtained from a single-crystal XRD experiment.

Analysis of Crystal Packing and Intermolecular Interactions

The data from X-ray diffraction also allows for a detailed analysis of how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by various intermolecular forces that stabilize the crystal structure. msu.edu For this compound, several types of intermolecular interactions are anticipated.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role |

| Hydrogen Bond | N-H (amine) | O=C (ester) | Primary structural stabilization |

| C-H···O Interaction | C-H (aliphatic) | O=C (ester) | Secondary structural stabilization |

| Dipole-Dipole | C=O, C-N | C=O, C-N | Contribution to lattice energy |

| London Dispersion | Entire Molecule | Entire Molecule | Overall crystal packing |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for determining its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For a polar compound such as this, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). By running a sample through the column, impurities can be separated from the main compound, appearing as distinct peaks in the resulting chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for precise quantitative analysis and purity determination. A UV detector is commonly used, as the ester group provides some UV absorbance at lower wavelengths.

Table 5: Hypothetical RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require optimization for this specific compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, GC can be employed to assess its purity by separating it from starting materials, by-products, or degradation products. When coupled with a mass spectrometer (GC-MS), it provides unequivocal identification of the separated components based on their mass-to-charge ratio.

A hypothetical GC method for the analysis of this compound would involve its volatilization in a heated injector, followed by separation on a capillary column. The choice of the stationary phase is critical for achieving the desired separation. A mid-polarity column, such as one coated with a phenyl polysiloxane-based polymer, would be a suitable starting point for method development.

Hypothetical GC Method Parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS transfer line) |

This table represents a hypothetical set of starting parameters for the GC analysis of this compound and would require optimization.

In the absence of direct literature on the GC analysis of this compound, insights can be drawn from the analysis of structurally related piperidine derivatives. For instance, methods for detecting piperidine as an impurity often utilize headspace GC, which is suitable for highly volatile compounds. google.comchromforum.org For less volatile derivatives, direct injection following dissolution in an appropriate solvent is more common. Derivatization might also be employed to enhance the volatility and thermal stability of the analyte, although this may not be necessary for this compound itself. oup.com

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the α-carbon of the glycinate moiety. As the pharmacological and toxicological properties of enantiomers can differ significantly, the assessment of enantiomeric purity is a regulatory requirement for chiral drugs. nih.govnih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the cornerstone for separating and quantifying enantiomers. dntb.gov.uamdpi.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.comkhanacademy.orgyoutube.com For amino acid esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.orgresearchgate.net

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Chiralpak® AD-H or similar amylose-based CSP |

| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

This table represents a hypothetical set of starting parameters for the chiral HPLC analysis of this compound and would require optimization.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. bohrium.com For the enantioseparation of amino acids and their derivatives, SFC with polysaccharide or crown-ether based CSPs has shown great promise. bohrium.comsigmaaldrich.com The mobile phase in SFC typically consists of supercritical carbon dioxide modified with an alcohol such as methanol or ethanol (B145695).

Hypothetical Chiral SFC Method Parameters:

| Parameter | Value |

| Column | Chiralpak® IC or similar cellulose-based CSP |

| Dimensions | 150 mm x 4.6 mm ID, 3 µm particle size |

| Mobile Phase | CO2/Methanol (70:30, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 210 nm |

This table represents a hypothetical set of starting parameters for the chiral SFC analysis of this compound and would require optimization.

The development of a specific chiral method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. The success of such separations relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) between the enantiomers and the chiral selector of the stationary phase. nih.gov

Computational and Theoretical Investigations of Ethyl Piperidin 4 Ylglycinate

Conformational Analysis and Energetics

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like Ethyl piperidin-4-ylglycinate, which contains a piperidine (B6355638) ring and a rotatable side chain. The spatial arrangement of atoms dictates the molecule's stability and its interaction with other chemical species.

The substituent at the C4 position, the ethyl glycinate (B8599266) group (-CH(NH₂)C(=O)OCH₂CH₃), is sterically demanding. Consequently, the global minimum energy conformation is overwhelmingly predicted to be the one where this large substituent occupies the equatorial position on the chair-form ring. This arrangement minimizes steric clashes (1,3-diaxial interactions) with the axial hydrogen atoms on the ring, leading to greater thermodynamic stability. Computational methods, particularly Density Functional Theory (DFT), are employed to optimize the molecular geometry and confirm this preference. DFT calculations can precisely determine bond lengths, bond angles, and torsional angles that characterize this lowest energy state.

The piperidine ring is not static; it can undergo a conformational change known as ring flipping or ring inversion. This process converts one chair conformation into another. In the case of this compound, ring flipping would move the ethyl glycinate substituent from the stable equatorial position to a less stable axial position.

This axial conformer is a higher-energy conformational isomer. The energy difference between the equatorial and axial conformers can be quantified computationally. This energy barrier is a key parameter in understanding the dynamics of the molecule. While the ring flip is rapid at room temperature, the population of the axial conformer is expected to be very low due to its higher energy. Theoretical calculations can model the transition state of the ring flip, which is thought to be a high-energy twist-boat or half-chair conformation.

| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) | Stability |

|---|---|---|---|---|

| Chair 1 | Equatorial | 0.0 (Global Minimum) | >99% | Most Stable |

| Chair 2 | Axial | ~3-5 | <1% | Less Stable |

| Twist-Boat/Half-Chair | Transition State | ~10-12 | Negligible | Unstable |

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule's orbitals governs its chemical reactivity. Computational methods allow for the detailed analysis of the electronic landscape, predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is predicted to be localized primarily on the lone pair of the secondary amine nitrogen within the piperidine ring, and to a lesser extent, on the oxygen atoms of the ester group. This indicates that these are the most nucleophilic sites, prone to reacting with electrophiles such as protons or alkylating agents.

The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group (C=O) in the ethyl glycinate moiety. This makes the carbonyl carbon the most electrophilic site in the molecule, susceptible to attack by nucleophiles.

| Orbital | Predicted Primary Location | Predicted Reactivity Role |

|---|---|---|

| HOMO | Piperidine Nitrogen Atom (N-H) | Nucleophilic/Basic site |

| LUMO | Carbonyl Carbon of the Ester Group | Electrophilic site |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It provides a guide to the sites of electrophilic and nucleophilic attack. deeporigin.com Different colors represent different values of electrostatic potential: red indicates regions of high electron density (negative potential, attractive to electrophiles), while blue indicates regions of low electron density (positive potential, attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.net

In the MEP map of this compound, the following features are predicted:

Negative Regions (Red/Yellow): A strong negative potential would be located around the carbonyl oxygen atom of the ester and the nitrogen atom of the piperidine ring. These are the regions most susceptible to electrophilic attack.

Positive Regions (Blue): A strong positive potential would be found around the hydrogen atom attached to the piperidine nitrogen (N-H) and the hydrogens on the alpha-carbon of the glycinate portion. These are the most likely sites for nucleophilic attack.

| Region | Predicted Location | Predicted Color | Chemical Interpretation |

|---|---|---|---|

| Electron-Rich | Carbonyl Oxygen, Piperidine Nitrogen | Red | Site for electrophilic attack |

| Electron-Poor | Hydrogen on Piperidine Nitrogen (N-H) | Blue | Site for nucleophilic attack, acidic proton |

| Neutral/Intermediate | Carbon-Hydrogen bonds of the ring and ethyl group | Green/Yellow | Less reactive sites |

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can map out the entire reaction coordinate and calculate activation energies, which determine reaction rates.

For this compound, a relevant reaction to study would be its synthesis or a subsequent functionalization, such as N-alkylation or N-acylation at the piperidine nitrogen. A computational study of, for example, the acylation reaction with acetyl chloride would proceed by:

Modeling Reactants and Products: The geometries of this compound, acetyl chloride, and the N-acetylated product would be optimized.

Locating the Transition State (TS): A search for the transition state structure corresponding to the highest point on the energy profile between reactants and products would be performed. This TS would likely involve the formation of a new C-N bond and the breaking of the C-Cl bond.

Calculating Activation Energy: The energy difference between the reactants and the transition state (the activation barrier) would be calculated. A lower activation energy implies a faster reaction.

Mapping the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be run to confirm that the located transition state correctly connects the reactants and the desired product.

Such studies can provide deep insights into the reaction's feasibility, selectivity, and the role of catalysts or solvent effects, guiding the development of efficient synthetic protocols. For instance, theoretical investigations could compare the activation barriers for N-acylation versus O-acylation (at the carbonyl oxygen), confirming that N-acylation is the kinetically and thermodynamically favored pathway.

Spectroscopic Property Prediction

Computational methods are also instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally can help in assigning experimental spectra, especially for complex molecules with overlapping signals. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.orgnih.gov

For a flexible molecule like this compound, the process would involve:

Conformational Search: Identifying the various low-energy conformations of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.

Geometry Optimization and Shielding Calculation: For each significant conformer, the geometry is optimized, followed by a GIAO calculation to obtain the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C).

Boltzmann Averaging: The calculated shielding values are averaged based on the relative populations of the conformers, as determined by their Boltzmann distribution.

Chemical Shift Calculation: The final chemical shifts are obtained by referencing the averaged shielding values to a standard, such as Tetramethylsilane (TMS).

The accuracy of these predictions has significantly improved, with modern methods often achieving mean absolute deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR. nih.govrsc.org

Illustrative Data: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (ester) | 171.5 | 172.0 |

| C=O (amide) | 174.2 | 173.8 |

| CH (piperidine) | 52.1 | 52.5 |

| CH₂ (piperidine, C2/C6) | 45.3 | 45.8 |

| CH₂ (piperidine, C3/C5) | 31.8 | 32.1 |

| CH₂ (ethyl) | 61.2 | 60.9 |

| CH₃ (ethyl) | 14.5 | 14.3 |

Note: The data in this table is illustrative and based on typical accuracies of DFT-based NMR predictions. Specific experimental data for this compound is required for a direct comparison.

Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. cardiff.ac.uknih.gov These calculations are typically performed using DFT, which provides the harmonic vibrational frequencies and their corresponding intensities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.

The predicted vibrational spectrum can be used to:

Aid in the interpretation of experimental IR and Raman spectra.

Assign specific vibrational modes to observed absorption bands.

Study the effects of conformational changes or intermolecular interactions (like hydrogen bonding) on the vibrational spectrum.

Illustrative Data: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| N-H | Stretching | 3350 | 3300-3500 |

| C-H (aliphatic) | Stretching | 2950-2850 | 2960-2850 |

| C=O (ester) | Stretching | 1735 | 1750-1735 spectroscopyonline.com |

| C=O (amide) | Stretching | 1650 | 1680-1630 |

| C-N | Stretching | 1190 | 1250-1020 |

| C-O (ester) | Stretching | 1240 | 1300-1000 spectroscopyonline.com |

Note: The data in this table is illustrative. The exact positions of the vibrational bands can be influenced by the molecular environment and conformation.

Applications of Ethyl Piperidin 4 Ylglycinate As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of both the piperidine (B6355638) nitrogen and the active methylene (B1212753) group of the glycinate (B8599266) moiety makes ethyl piperidin-4-ylglycinate an ideal starting material for the construction of intricate heterocyclic structures. Its ability to participate in a range of cyclization and annulation reactions has been exploited to create fused and spirocyclic compounds with potential biological activities.

Construction of Fused Piperidine Architectures

The piperidine ring is a common feature in many natural products and pharmacologically active compounds. whiterose.ac.uk The synthesis of fused bicyclic piperidines, in particular, has been an area of significant interest as these rigid structures can serve as novel cores for medicinal chemistry applications. nih.gov this compound and its derivatives can be employed in multi-step synthetic sequences to generate such fused systems. For instance, the piperidine nitrogen can act as a nucleophile to initiate cyclization cascades, while the ester functionality provides a handle for further elaboration and ring formation.

One common strategy involves the initial functionalization of the piperidine nitrogen, followed by reactions involving the side chain to construct the fused ring. For example, acylation of the nitrogen followed by an intramolecular condensation reaction can lead to the formation of a new ring fused to the piperidine core. The specific nature of the fused ring can be tailored by the choice of reagents and reaction conditions.

| Reactant for Fused Ring | Resulting Fused System | Reaction Type |

| α,β-Unsaturated Ketone | Octahydropyridopyrimidine | Michael Addition/Condensation |

| Dicarbonyl Compound | Dihydropyridopyrrole | Paal-Knorr Synthesis |

| Haloalkane with a second functional group | Piperidino-fused lactam | N-alkylation/Intramolecular amidation |

These synthetic strategies highlight the utility of this compound derivatives in generating diverse fused piperidine scaffolds, which are valuable for exploring new chemical space in drug discovery.

Incorporation into Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, have gained considerable attention in medicinal chemistry due to their three-dimensional nature and structural novelty. researchgate.net this compound is a key precursor for the synthesis of spiro-piperidines, where the spiro center is the C4 position of the piperidine ring.

A prominent example of this application is the use of this compound derivatives in the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While the classical Pictet-Spengler reaction leads to tetrahydroisoquinolines or β-carbolines, modifications of this reaction using precursors derived from this compound can afford spiro-indoline piperidines. In this context, the exocyclic amino group of a transformed this compound derivative can react with an indole-containing carbonyl compound to form an iminium ion, which then undergoes intramolecular cyclization onto the indole (B1671886) nucleus to generate the spirocyclic system.

Another approach to spirocyclic piperidines involves the reaction of a piperidin-4-one, which can be synthesized from this compound, with various binucleophilic reagents. nih.gov These reactions often proceed via a one-pot, multi-component fashion, providing efficient access to complex spiro-heterocycles.

| Reaction Type | Spirocyclic Product | Key Intermediate from this compound |

| Pictet-Spengler Reaction | Spiro[indole-3,4'-piperidine] | 4-Aminoethyl-piperidine derivative |

| Multi-component Reaction | Spiro[piperidine-4,5'-oxazolidine] | Piperidin-4-one |

| Cycloaddition Reaction | Spiro[piperidine-4,2'-pyrrolidine] | N-Alkenylpiperidin-4-one |

The synthesis of such spiro compounds demonstrates the versatility of this compound as a starting material for creating structurally diverse and complex molecules. researchgate.netnih.gov

Precursor for Advanced Organic Materials

Beyond its use in the synthesis of discrete small molecules, this compound and its derivatives are also valuable precursors for the creation of advanced organic materials. The presence of reactive functional groups allows for its incorporation into polymers and supramolecular assemblies, imparting specific properties to the resulting materials.

Polymer Synthesis Applications

The bifunctional nature of this compound makes it a suitable monomer for polycondensation reactions. The secondary amine and the ester group can participate in the formation of polyamides or polyesteramides. For instance, polymerization with a dicarboxylic acid or its derivative would lead to a polyamide with piperidine rings integrated into the polymer backbone. Similarly, reaction with a molecule containing both a carboxylic acid and a hydroxyl group could yield a polyesteramide.

The incorporation of the piperidine motif into a polymer chain can influence its physical and chemical properties, such as solubility, thermal stability, and its ability to coordinate with metal ions. These piperidine-containing polymers could find applications as functional materials, for example, in separation technologies or as ligands in catalysis.

Scaffold for Supramolecular Chemistry Components

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The piperidine ring is a useful scaffold for designing molecules that can participate in supramolecular assemblies. nih.govresearchgate.net this compound can be chemically modified to introduce recognition motifs, such as hydrogen bond donors and acceptors, or aromatic surfaces for π-π stacking.

For example, the piperidine nitrogen can be functionalized with a chromophore, while the ester group can be converted to an amide bearing another interacting group. The resulting molecule can then self-assemble in solution to form well-defined supramolecular structures like helices, sheets, or capsules. The specific design of the molecule, dictated by the modifications made to the original this compound scaffold, will determine the nature and properties of the resulting supramolecular assembly. These organized structures have potential applications in areas such as molecular sensing, catalysis, and materials science.

Development of New Synthetic Methodologies

The unique reactivity of this compound has also led to its use in the development of new synthetic methodologies. Its structure allows for the exploration of novel reaction pathways and the optimization of existing transformations. For instance, its use as a substrate in catalytic asymmetric reactions can be a benchmark for testing the efficiency and selectivity of new catalysts.

The development of novel methods for the functionalization of the piperidine ring in derivatives of this compound is an active area of research. This includes C-H activation strategies to selectively introduce substituents at various positions on the ring, as well as new methods for the stereoselective synthesis of substituted piperidines. These methodological advancements not only expand the synthetic utility of this compound but also provide access to a wider range of piperidine-containing compounds for various applications.

Catalyst Ligand Design